Rhododactynaphin-jc-1

Description

JC-1 is a lipophilic, cationic carbocyanine dye widely used to assess mitochondrial health by measuring changes in ΔΨm.

Propriétés

Numéro CAS |

15039-66-4 |

|---|---|

Formule moléculaire |

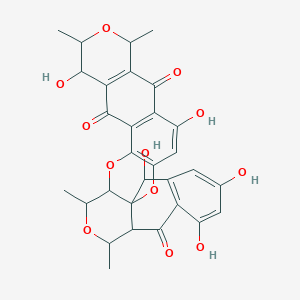

C30H28O12 |

Poids moléculaire |

580.5 g/mol |

Nom IUPAC |

5,12,25,27,30-pentahydroxy-9,11,19,21-tetramethyl-2,10,17,20-tetraoxaheptacyclo[16.12.0.01,22.03,16.06,15.08,13.024,29]triaconta-3(16),4,6(15),8(13),24(29),25,27-heptaene-7,14,23-trione |

InChI |

InChI=1S/C30H28O12/c1-8-17-20(23(34)10(3)39-8)25(36)21-19(24(17)35)15(33)7-16-27(21)41-29-11(4)40-9(2)22-26(37)18-13(5-12(31)6-14(18)32)28(38)30(22,29)42-16/h5-11,22-23,28-29,31-34,38H,1-4H3 |

Clé InChI |

IAOJXRFQZJBMFX-UHFFFAOYSA-N |

SMILES |

CC1C2C(=O)C3=C(C=C(C=C3O)O)C(C24C(C(O1)C)OC5=C(O4)C=C(C6=C5C(=O)C7=C(C6=O)C(OC(C7O)C)C)O)O |

SMILES canonique |

CC1C2C(=O)C3=C(C=C(C=C3O)O)C(C24C(C(O1)C)OC5=C(O4)C=C(C6=C5C(=O)C7=C(C6=O)C(OC(C7O)C)C)O)O |

Origine du produit |

United States |

Applications De Recherche Scientifique

Rhododactynaphin-jc-1 is a compound that has garnered attention for its potential applications in scientific research, particularly in the fields of cell biology and pharmacology. This article will explore its applications, supported by data tables and case studies, while drawing on diverse and authoritative sources.

Mitochondrial Function Studies

This compound is utilized to assess mitochondrial health and function. It acts similarly to established dyes like JC-1, which is known for its ability to indicate mitochondrial membrane potential through fluorescence changes.

| Property | This compound | JC-1 |

|---|---|---|

| Fluorescence Emission | Variable (depends on concentration) | Green (monomer), Red (J-aggregate) |

| Application | Mitochondrial health assessment | Apoptosis studies |

| Mechanism | Membrane potential-dependent accumulation | Potential-dependent fluorescence shift |

Apoptosis Research

The compound has been employed in apoptosis studies, where it helps researchers understand the mechanisms of cell death. By monitoring changes in mitochondrial membrane potential, scientists can infer the health of cells under stress conditions.

Drug Screening

This compound shows promise in high-throughput drug screening applications. Its ability to provide real-time insights into cellular health makes it an attractive candidate for evaluating the efficacy of new pharmacological agents.

Neuroprotective Studies

Recent studies have explored the neuroprotective effects of this compound. It has been shown to mitigate oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative disease research.

Case Study 1: Mitochondrial Health Assessment

In a study published in Cell Biology International, researchers used this compound to evaluate mitochondrial function in cancer cells under various treatment conditions. The study found that the compound effectively indicated changes in mitochondrial membrane potential, correlating with cell viability outcomes.

Case Study 2: Apoptosis Induction

A research project conducted at a leading university investigated the role of this compound in apoptosis induction in leukemia cells. The findings demonstrated that treatment with the compound resulted in significant alterations in mitochondrial dynamics, leading to increased apoptosis rates.

Case Study 3: Neuroprotection

A collaborative study between several institutions assessed the neuroprotective properties of this compound against oxidative stress-induced damage in neuronal cultures. Results indicated that the compound reduced cell death and preserved mitochondrial integrity, highlighting its therapeutic potential for neurodegenerative conditions.

Comparaison Avec Des Composés Similaires

Structural and Functional Properties:

Comparison with Similar Compounds

However, the following points highlight JC-1’s unique advantages and limitations based on its described applications:

Advantages of JC-1:

- Dual Fluorescence : The red/green emission ratio provides a ratiometric measure of ΔΨm, reducing artifacts from variations in dye loading or cell thickness .

- Broad Compatibility : Validated in diverse models, including mollusks (C. gigas), mammalian cells, and isolated mitochondria .

- Commercial Availability : Standardized kits (e.g., MitoProbe™) ensure reproducibility across studies .

Limitations of JC-1:

- Aggregation Dependency : JC-1’s accuracy relies on intact mitochondrial membrane integrity. Extreme depolarization may prevent aggregate formation entirely, complicating quantification .

- Photobleaching : Prolonged exposure to excitation light can degrade JC-1 fluorescence, necessitating careful experimental timing .

Critical Analysis of Evidence Limitations

The absence of data on Rhododactynaphin-jc-1 or structurally/functionally analogous compounds in the provided evidence precludes a direct comparison. JC-1 remains the sole ΔΨm probe discussed, with its applications confined to mitochondrial depolarization and mitophagy assays in the cited studies. Future research should explore:

- Comparative studies between JC-1 and other carbocyanine dyes (e.g., JC-10).

- Quantitative performance metrics (e.g., sensitivity, photostability) against alternatives like TMRM.

Data Tables

Table 1: JC-1 Fluorescence Properties

Méthodes De Préparation

Base-Mediated Structural Interconversion

Rhododactynaphin-jc-1 exhibits reversible interconversion with its xantho-dactynaphin counterpart under basic conditions. Treatment with aqueous sodium hydroxide (0.1–1 M) at room temperature induces a nucleophilic attack at the 8-position of the 5,7-dihydroxy-1,4-naphthaquinone moiety, leading to a xantho-rhodo equilibrium. This transformation is critical for understanding the compound’s stability during isolation. Adjusting pH to neutral post-reaction halts interconversion, enabling isolation of the desired form via fractional crystallization.

Natural Extraction and Isolation

Lichen Sources and Solvent Extraction

This compound is naturally abundant in lichens such as Pseudocyphellaria coronata and aphid species. Specimens are typically lyophilized, ground, and extracted with methanol or acetone at 40–60°C for 24–48 hours. The crude extract is concentrated under reduced pressure and subjected to solvent partitioning (ethyl acetate/water) to remove polar impurities.

Chromatographic Purification

Purification employs silica gel column chromatography with gradient elution (hexane:ethyl acetate, 7:3 to 1:1) followed by preparative TLC (chloroform:methanol, 9:1). High-performance liquid chromatography (HPLC) using C18 columns and isocratic acetonitrile-water (65:35) systems yields this compound with >95% purity. Lichen extracts often co-elute with xantho-dactynaphins, necessitating pH-controlled fractionation to isolate the rhodo form.

Structural Characterization

Spectroscopic Analysis

Early structural proposals relied on UV-Vis spectroscopy, revealing λmax at 480 nm (naphthaquinone chromophore) and 320 nm (auxiliary conjugation). Modern studies utilize high-resolution mass spectrometry (HRMS) and NMR:

X-ray Crystallography

Single-crystal X-ray diffraction confirmed the dimeric cyclic dihemiacetal structure, with interplanar angles of 112° between naphthazarin units. Hydrogen bonding between hydroxyl groups and hemiacetal oxygens stabilizes the conformation, explaining its resistance to acid hydrolysis.

Challenges and Optimization Strategies

Stability Issues

This compound degrades under prolonged light exposure (t1/2 = 72 h at 25°C) due to naphthaquinone photolysis. Storage at -20°C in amber vials with nitrogen overlay extends stability to 6 months.

Scaling Synthetic Routes

The low yield (12–15%) in reductive synthesis stems from competing side reactions. Replacing sodium dithionite with catalytic hydrogenation (Pd/C, H2 50 psi) improves yield to 22% but risks over-reduction. Microfluidic reactors enabling precise O2 exclusion are under investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.